molecular formula C7H11Cl2N5O B1150385 preQ1 Dihydrochloride CAS No. 1340875-03-7

preQ1 Dihydrochloride

Cat. No.: B1150385
CAS No.: 1340875-03-7
M. Wt: 252.10
InChI Key: WUMBRQKOLVTYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PreQ1 Dihydrochloride, also known as 2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one dihydrochloride, is a modified, guanine-derived nucleobase. It serves as a precursor in the biosynthesis of Queuine, a modified base present in transfer RNA (tRNA). This compound binds with high affinity to the aptamer of PreQ1 riboswitch, which plays a crucial role in regulating gene expression .

Scientific Research Applications

PreQ1 Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

PreQ1 Dihydrochloride binds with high affinity to the aptamer of the PreQ1 riboswitch . This binding attenuates protein expression . PreQ1 riboswitches are RNA regulatory elements present in the 5′ UTR of genes that participate in the biosynthesis and transport of preQ1 .

Safety and Hazards

PreQ1 Dihydrochloride is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

PreQ1 Dihydrochloride can be synthesized through a series of chemical reactions starting from guanineThe final step involves the conversion to the dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

PreQ1 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PreQ1 Dihydrochloride is unique due to its high affinity binding to the PreQ1 riboswitch and its role as a precursor in the biosynthesis of Queuine. This makes it a valuable tool for studying RNA-based regulatory mechanisms and developing RNA-targeted therapeutics .

Properties

IUPAC Name

2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMBRQKOLVTYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86694-45-3
Record name 86694-45-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
preQ1 Dihydrochloride
Reactant of Route 2
preQ1 Dihydrochloride
Reactant of Route 3
Reactant of Route 3
preQ1 Dihydrochloride
Reactant of Route 4
preQ1 Dihydrochloride
Reactant of Route 5
preQ1 Dihydrochloride
Reactant of Route 6
preQ1 Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.